N-(4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
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Overview
Description
N-(4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is a complex organic compound that features a thiazole ring, an acetamide group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide typically involves the reaction of 3-methylphenylamine with 2-bromo-1,3-thiazole-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: Researchers use this compound as a chemical probe to identify novel protein targets and pathways.
Materials Science: Its unique structure makes it a candidate for the development of functional materials, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of N-(4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial cell walls by targeting key enzymes. In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)acetamide: Similar structure but lacks the thiazole ring.
N-(4-amino-2-methylphenyl)acetamide: Contains an amino group instead of the thiazole ring
Uniqueness
N-(4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H17N3OS |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide |
InChI |
InChI=1S/C18H17N3OS/c1-12-4-3-5-16(10-12)20-18-21-17(11-23-18)14-6-8-15(9-7-14)19-13(2)22/h3-11H,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
SIJXKWDMHOWAQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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